(2-Nitrophenyl)(pyridin-2-yl)methanol
Overview
Description
“(2-Nitrophenyl)(pyridin-2-yl)methanol” is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “(2-Nitrophenyl)(pyridin-2-yl)methanol” is 1S/C12H10N2O3/c15-12(10-6-3-4-8-13-10)9-5-1-2-7-11(9)14(16)17/h1-8,12,15H . This suggests a complex structure with multiple rings.Physical And Chemical Properties Analysis
“(2-Nitrophenyl)(pyridin-2-yl)methanol” is a powder at room temperature . It has a molecular weight of 230.22 .Scientific Research Applications
Synthesis of Pyridin-2-yl-methanones
“(2-Nitrophenyl)(pyridin-2-yl)methanol” can be used in the synthesis of pyridin-2-yl-methanones . This process involves an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . Pyridin-2-yl-methanones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs .
Oxidation Reactions
This compound can be used in oxidation reactions . The reaction was performed in the presence of deuterium oxide or 18 O-labeled water instead of water . This further proves that water participated in the reaction and acted as an oxygen donor in the reaction .
Synthesis of Aromatic Ketones
“(2-Nitrophenyl)(pyridin-2-yl)methanol” can be used in the synthesis of aromatic ketones . The strategy of direct oxidation of Csp3–H provided a powerful and promising method for the transformation of diarylmethane to aromatic ketones .
Drug Discovery
The compound can be used in drug discovery . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Transient Receptor Potential Vanilloid 3 Antagonists
“(2-Nitrophenyl)(pyridin-2-yl)methanol” derivatives can be used as novel and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists .
Spectroscopic Characterization
This compound can be used in spectroscopic characterization . It can be used to study the structural properties of various compounds .
Safety and Hazards
“(2-Nitrophenyl)(pyridin-2-yl)methanol” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(2-nitrophenyl)-pyridin-2-ylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(10-6-3-4-8-13-10)9-5-1-2-7-11(9)14(16)17/h1-8,12,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJRZSMXOMQRFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=N2)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitrophenyl)(pyridin-2-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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